molecular formula C14H20ClNO2 B1449168 Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride CAS No. 859964-76-4

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

Cat. No.: B1449168
CAS No.: 859964-76-4
M. Wt: 269.77 g/mol
InChI Key: BLNBLWBHPDETJV-UHFFFAOYSA-N
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Description

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Mechanism of Action

Target of Action

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride, also known as Pethidine, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

Upon binding to the μ-opioid receptor, this compound triggers a series of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels. The opening of these channels leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The action of this compound on the μ-opioid receptor affects several biochemical pathways. Primarily, it influences the pain signaling pathway by reducing the perception of pain signals in the central nervous system .

Pharmacokinetics

This compound is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine, which has half the analgesic activity of Pethidine but a longer elimination half-life (8–12 hours). This can accumulate with regular administration or in kidney failure .

Result of Action

The primary result of this compound’s action is the relief of moderate to severe pain for which alternative treatments are inadequate . It is associated with a risk of addiction, misuse, overdose, and fatal respiratory depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with the recommended storage temperature being in a refrigerator . Furthermore, its efficacy can be influenced by the patient’s physiological state, such as liver or kidney function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets.

Properties

IUPAC Name

ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBLWBHPDETJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Reactant of Route 2
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
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Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Reactant of Route 4
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Reactant of Route 5
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Reactant of Route 6
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

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